molecular formula C20H21NO3S B2409355 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide CAS No. 863445-95-8

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide

Cat. No.: B2409355
CAS No.: 863445-95-8
M. Wt: 355.45
InChI Key: XFDBTFZICRWMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-4-6-17(7-5-14)20(22)21(18-8-9-25(23,24)13-18)19-11-15(2)10-16(3)12-19/h4-12,18H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDBTFZICRWMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide moiety linked to a thiophene derivative . The presence of the 3,5-dimethylphenyl group contributes to its distinct chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiophene derivative : Starting with appropriate thiophene precursors.
  • Amide coupling : Reacting the thiophene derivative with 4-methylbenzoyl chloride to form the amide bond.
  • Purification : Utilizing chromatography techniques to isolate the desired compound.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated effective inhibition against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)
K5622.27
MCF-74.56
HeLa5.10
A5496.20

The biological activity of this compound is attributed to its ability to bind to specific proteins involved in cancer pathways. The binding affinity may lead to the inhibition of target functions critical for tumor growth and survival. Further research is necessary to elucidate the exact mechanisms of interaction at the molecular level.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on Purine Derivatives : A study focused on new purine derivatives as potential kinase inhibitors found that modifications in the benzamide structure could enhance anticancer activity. The presence of specific substituents led to increased selectivity against cancer cells while sparing normal cells .
  • Kinase Inhibitory Assays : Inhibitory assays conducted on various protein kinases revealed that compounds structurally related to this compound showed promising results in inhibiting Bcr–Abl1 kinase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.